An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 4-oxoazetidine-2-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 4-oxoazetidine-2-carboxylate
Introduction: The Significance of the Azetidinone Core
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the structural and functional heart of penicillin and cephalosporin antibiotics.[1][2][3] Its inherent ring strain makes it a potent acylating agent for bacterial transpeptidases, leading to the disruption of cell wall synthesis. (S)-Methyl 4-oxoazetidine-2-carboxylate is a valuable chiral building block, providing a synthetically versatile scaffold for the development of novel β-lactam antibiotics, enzyme inhibitors, and other advanced therapeutic agents.
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of (S)-Methyl 4-oxoazetidine-2-carboxylate. Understanding this spectroscopic signature is paramount for researchers in synthesis, process development, and quality control.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's connectivity is essential for interpreting spectroscopic data. The structure and conventional atom numbering for NMR analysis are presented below.
Caption: Structure of (S)-Methyl 4-oxoazetidine-2-carboxylate with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the azetidine ring protons and the methyl ester group. The diastereotopic protons at the C3 position are a key feature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H (N1) | 6.5 - 8.0 | Broad Singlet (br s) | - |
| H2 | 4.0 - 4.5 | Doublet of Doublets (dd) | JH2-H3a ≈ 5-7, JH2-H3b ≈ 2-3 |
| O-CH₃ (C6) | ~3.7 | Singlet (s) | - |
| H3a (trans to H2) | 3.2 - 3.6 | Doublet of Doublets (dd) | JH3a-H3b ≈ 15-17, JH3a-H2 ≈ 5-7 |
| H3b (cis to H2) | 2.8 - 3.1 | Doublet of Doublets (dd) | JH3b-H3a ≈ 15-17, JH3b-H2 ≈ 2-3 |
Expert Insights:
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The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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The two protons on C3 are diastereotopic, meaning they are in different chemical environments. This results in distinct signals (H3a and H3b) and a large geminal coupling constant (JH3a-H3b).
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The differing cis and trans coupling constants between H2 and the H3 protons are characteristic of the rigid, four-membered ring system and are crucial for confirming the relative stereochemistry.
Caption: Predicted ¹H-¹H NMR correlations (COSY) for the azetidinone ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule, with two distinct carbonyl signals being a key diagnostic feature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester C=O (C5) | 170 - 175 |
| β-Lactam C=O (C4) | 165 - 170 |
| C2 | 55 - 60 |
| O-CH₃ (C6) | 51 - 54 |
| C3 | 40 - 45 |
Expert Insights:
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The β-lactam carbonyl (C4) typically appears slightly upfield compared to the ester carbonyl (C5) due to the effects of ring strain and the nitrogen atom.
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DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between the CH (C2), CH₂ (C3), and CH₃ (C6) signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The most prominent feature in the IR spectrum of a β-lactam is the high-frequency carbonyl absorption.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| β-Lactam C=O Stretch | 1750 - 1785 | Strong, Sharp |
| Ester C=O Stretch | 1735 - 1750 | Strong, Sharp |
| C-N Stretch | 1180 - 1360 | Medium |
Authoritative Grounding: The carbonyl stretching frequency of the β-lactam ring is significantly higher than that of a typical acyclic amide (1650-1680 cm⁻¹)[4]. This increase is a direct consequence of the angle strain in the four-membered ring, which increases the s-character of the C=O bond and shifts its absorption to a higher wavenumber. This is a definitive diagnostic peak for the 2-azetidinone core.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data, which serve as final confirmation of the molecular formula and structural components.
| Parameter | Value | Method |
| Molecular Formula | C₅H₇NO₃ | - |
| Molecular Weight | 129.11 g/mol | - |
| Monoisotopic Mass | 129.0426 u | - |
| [M+H]⁺ | 130.0504 | ESI-MS (Positive) |
| [M+Na]⁺ | 152.0323 | ESI-MS (Positive) |
| [M-H]⁻ | 128.0348 | ESI-MS (Negative) |
Expert Insights:
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Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.
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High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value to provide unambiguous confirmation of the molecular formula C₅H₇NO₃.
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Common fragmentation pathways in MS/MS analysis would likely involve the loss of the methoxycarbonyl group (-•COOCH₃) or cleavage of the β-lactam ring.
Experimental Protocols: A Self-Validating Workflow
The following protocols represent best practices for acquiring high-quality spectroscopic data for (S)-Methyl 4-oxoazetidine-2-carboxylate.
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for observing exchangeable protons like N-H.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
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Acquisition: Record ¹H, ¹³C, DEPT-135, and 2D COSY spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Causality: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex spin systems of the ring protons.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra to the TMS signal.
IR Spectroscopy Protocol
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Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
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Background Collection: Record a background spectrum of the clean, empty ATR crystal. Causality: This step is essential to subtract the absorbance of atmospheric CO₂ and H₂O, ensuring that the final spectrum only contains signals from the sample.
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Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the key functional group absorptions.
Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte in positive-ion ESI mode, enhancing the signal for the [M+H]⁺ ion.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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MS Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
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HRMS/MS-MS (Optional): For further confirmation, perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. Conduct fragmentation (MS/MS) analysis on the parent ion to validate its structure.
Caption: A comprehensive workflow for the spectroscopic validation of the target compound.
Conclusion
The structural elucidation of (S)-Methyl 4-oxoazetidine-2-carboxylate is a clear-cut process when approached with a multi-technique spectroscopic strategy. The characteristic high-frequency β-lactam carbonyl stretch in the IR spectrum, the precise molecular weight confirmation by HRMS, and the detailed connectivity map provided by 1D and 2D NMR experiments together form a self-validating system. This guide provides the foundational data and expert rationale necessary for researchers to confidently synthesize, identify, and utilize this important chiral building block in the advancement of drug discovery and development.
References
- Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. (n.d.). PubMed.
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.
- Synthesis and biological study of Azetidinone derivatives. (2019, April 10).
- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.
- A REVIEW ON 2-AZETEDINONES. (n.d.).
- Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). (n.d.). PubChemLite.
